molecular formula C4H8BrNO2 B155290 2-Bromo-N-methoxy-N-methylacetamide CAS No. 134833-83-3

2-Bromo-N-methoxy-N-methylacetamide

Cat. No.: B155290
CAS No.: 134833-83-3
M. Wt: 182.02 g/mol
InChI Key: GKJMVMJIDBDPDZ-UHFFFAOYSA-N
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Description

2-Bromo-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C₄H₈BrNO₂. It is known for its role as an electrophilic reagent in organic chemistry, facilitating the synthesis of various molecules such as enamines, amides, and carbinols . This compound is characterized by its bromine atom attached to an acetamide structure, which contributes to its reactivity and utility in synthetic applications.

Preparation Methods

The synthesis of 2-Bromo-N-methoxy-N-methylacetamide typically involves the reaction of bromoacetyl bromide with N-methoxymethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Bromoacetyl bromide} + \text{N-methoxymethanamine} \rightarrow \text{this compound} ]

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

2-Bromo-N-methoxy-N-methylacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group in the acetamide structure can be reduced to form alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) for reduction and oxidizing agents like potassium permanganate (KMnO₄) for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-N-methoxy-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-methoxy-N-methylacetamide involves its role as an electrophilic reagent. The bromine atom in the compound is highly reactive, allowing it to participate in nucleophilic substitution reactions. This reactivity facilitates the formation of new chemical bonds, making it a valuable tool in synthetic chemistry. The compound’s ability to act as a hydrogen transfer agent also contributes to its utility in various chemical transformations .

Properties

IUPAC Name

2-bromo-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJMVMJIDBDPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446373
Record name 2-Bromo-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134833-83-3
Record name 2-Bromo-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Bromo-N-methoxy-N-methylacetamide in the synthesis of Z-unsaturated N-methoxy-N-methylamides?

A: this compound serves as a crucial reactant in the synthesis of Z-unsaturated N-methoxy-N-methylamides. [] It reacts with commercially available tris(2,2,2-trifluoroethyl)phosphite in the presence of KF/alumina through an Arbuzov reaction. This reaction yields the key intermediate, bis(2,2,2-trifluoroethyl)phosphonate. This phosphonate then reacts with various aldehydes to produce the desired Z-unsaturated N-methoxy-N-methylamides in good yields.

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